molecular formula C13H8ClFO B12998932 2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12998932
M. Wt: 234.65 g/mol
InChI Key: XFYAPLYGXBOQEX-UHFFFAOYSA-N
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Description

2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Scientific Research Applications

2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of chloro and fluoro substituents along with the aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-13-5-4-11(15)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

XFYAPLYGXBOQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)Cl)C=O

Origin of Product

United States

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